molecular formula C12H17NO2 B1485407 trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867559-65-6

trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol

Cat. No. B1485407
CAS RN: 1867559-65-6
M. Wt: 207.27 g/mol
InChI Key: HKKJXSFOJUJQCZ-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol, also known as trans-2-{[(3-methoxyphenyl)methyl]amino}-1-cyclobutanol, is a cyclic ether compound that is widely used in scientific research. It is a colorless liquid with a boiling point of 144.5 °C and a melting point of -76 °C. It has a molecular weight of 212.27 g/mol and has a structural formula of C10H17NO2. This compound is also known for its unique properties, such as its low volatility and good solubility in a variety of solvents.

Scientific Research Applications

Trans-2-{[(3-methoxyphenyl)methyl]amino}-1-cyclobutanol is widely used in scientific research due to its unique properties. It is often used as a solvent for organic reactions and as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, such as antidepressants, antifungals, and anti-inflammatory drugs. Additionally, it is used in the production of polymers, such as polyurethanes, and in the synthesis of dyes, fragrances, and other chemicals.

Mechanism of Action

Trans-2-{[(3-methoxyphenyl)methyl]amino}-1-cyclobutanol is known to interact with a variety of proteins, including enzymes, receptors, and transporters. Its mechanism of action is still largely unknown, but it is believed to interact with proteins by forming hydrogen bonds and van der Waals forces. Additionally, it is thought to interact with proteins through electrostatic interactions and hydrophobic interactions.
Biochemical and Physiological Effects
Trans-2-{[(3-methoxyphenyl)methyl]amino}-1-cyclobutanol has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anticonvulsant, anxiolytic, and antidepressant-like effects. Additionally, it has been shown to have anti-inflammatory, analgesic, and anti-diabetic effects. Furthermore, it has been found to have neuroprotective, cardioprotective, and hepatoprotective effects.

Advantages and Limitations for Lab Experiments

Trans-2-{[(3-methoxyphenyl)methyl]amino}-1-cyclobutanol has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its low volatility, which makes it suitable for use in a variety of experiments. Additionally, it has good solubility in a variety of solvents, making it easy to work with. However, it also has some limitations, such as its low boiling point, which makes it difficult to use in some experiments. Furthermore, it has a high cost, which may make it prohibitively expensive for some researchers.

Future Directions

The potential applications of trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol{[(3-methoxyphenyl)methyl]amino}-1-cyclobutanol are still being explored. Possible future directions include further research into its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research into its synthesis and properties could lead to the development of new compounds with similar properties. Finally, research into its potential toxicity and environmental impact could lead to the development of safer and more eco-friendly alternatives.

properties

IUPAC Name

(1R,2R)-2-[(3-methoxyphenyl)methylamino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-10-4-2-3-9(7-10)8-13-11-5-6-12(11)14/h2-4,7,11-14H,5-6,8H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKJXSFOJUJQCZ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CN[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol
Reactant of Route 6
Reactant of Route 6
trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.